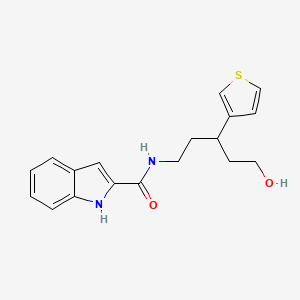

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c21-9-6-13(15-7-10-23-12-15)5-8-19-18(22)17-11-14-3-1-2-4-16(14)20-17/h1-4,7,10-13,20-21H,5-6,8-9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFCWWOHDUNAFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCC(CCO)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Reduction

As demonstrated in, ethyl 5-chloroindole-2-carboxylate (6) undergoes Friedel-Crafts acylation with acyl chlorides (7a–c) in the presence of AlCl₃, yielding 3-acyl derivatives (8a–c) . Subsequent reduction with triethylsilane generates 3-alkylated intermediates (9a–c) , which are hydrolyzed under basic conditions to produce indole-2-carboxylic acids (10a–c) . For the target compound, skipping the 5-chloro substitution (omitting chlorination steps) allows direct access to unsubstituted 1H-indole-2-carboxylic acid.

Hemetsberger-Knittel Indole Synthesis

Alternative routes employ the Hemetsberger-Knittel reaction, where methyl 2-azidoacetate (14) condenses with substituted benzaldehydes (15) to form azidocinnamates (16) . Thermolysis and cyclization yield indole-2-carboxylates (17) , which are hydrolyzed to the carboxylic acid. This method offers regioselective control, critical for avoiding positional isomers.

Synthesis of 5-Hydroxy-3-(Thiophen-3-yl)Pentylamine

Thiophene Incorporation via Aldol Addition

Thiophen-3-ylacetaldehyde (18) undergoes an aldol reaction with acetaldehyde to form a β-hydroxy ketone intermediate (19) . Catalytic hydrogenation reduces the ketone to a secondary alcohol, followed by bromination at the α-position using PBr₃ to yield 20 .

Gabriel Synthesis for Primary Amine Formation

The brominated intermediate (20) is subjected to Gabriel synthesis, reacting with phthalimide potassium salt to form the phthalimido derivative (21) . Hydrazinolysis liberates the primary amine (22) , yielding 5-hydroxy-3-(thiophen-3-yl)pentylamine.

Amide Bond Formation: Coupling Strategies

Activation of Indole-2-Carboxylic Acid

The carboxylic acid is activated using benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-benzotriazolyl)oxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) in anhydrous DMF or DCM. These agents facilitate the formation of reactive acyloxyphosphonium intermediates, enhancing nucleophilic attack by the amine.

Coupling Reaction Optimization

A mixture of 1H-indole-2-carboxylic acid (1.2 equiv), BOP (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF is stirred at 0°C for 15 minutes. 5-Hydroxy-3-(thiophen-3-yl)pentylamine (1.0 equiv) is added dropwise, and the reaction proceeds at room temperature for 12–24 hours. Monitoring via TLC (30% ethyl acetate/hexane) confirms completion.

Workup and Purification

The crude product is precipitated in ice-cold water, extracted with ethyl acetate, and washed with brine. Column chromatography (SiO₂, gradient elution with ethyl acetate/hexane) isolates the pure carboxamide. Recrystallization from ethanol/water enhances purity.

Protecting Group Strategies

The hydroxyl group on the pentyl chain necessitates protection during coupling to prevent side reactions. tert-Butyldimethylsilyl (TBS) ether protection is employed by treating the amine with TBSCl and imidazole in DMF. Post-coupling, the TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.7 minutes.

Alternative Synthetic Routes

Reductive Amination

Condensation of 5-hydroxy-3-(thiophen-3-yl)pentan-1-one with ammonium acetate and sodium cyanoborohydride directly yields the pentylamine, bypassing Gabriel synthesis.

Solid-Phase Synthesis

Immobilization of the indole-2-carboxylic acid on Wang resin enables iterative coupling and cleavage, though this method is less cost-effective for large-scale production.

Challenges and Mitigation Strategies

- Low Coupling Efficiency : Steric hindrance from the thiophene moiety reduces reaction rates. Increasing reaction temperature to 40°C and using PyBOP instead of BOP improves yields.

- Hydroxyl Group Oxidation : Performing reactions under inert atmosphere (N₂/Ar) prevents oxidation of the alcohol to a ketone.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Regeneration of hydroxy derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring and hydroxy-substituted pentyl chain may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Indole-2-Carboxamide Derivatives

Physicochemical Properties

- Melting Points: Sulfonamide analogs (e.g., R4L5, R8L5) exhibit higher melting points (159–170°C) due to strong intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups).

- Solubility: The hydroxyl group could improve aqueous solubility compared to non-polar sulfonamide derivatives, though thiophene’s hydrophobicity may counterbalance this effect .

Pharmacological Potential

Antiviral Activity

Sulfonamide-substituted indolylarylsulfones (e.g., R4L5, R7L5) show HIV-1 inhibition via non-nucleoside reverse transcriptase inhibition (NNRTI). The target compound’s thiophene moiety may mimic aryl interactions in the NNRTI binding pocket, but the lack of sulfonamide could alter potency. For example, R8L5 (thiophene-2-sulfonamido) retains antiviral efficacy (IC₅₀ < 1 μM), suggesting the thiophene group itself contributes to activity .

Anticancer Activity

N-(4-Chlorophenyl)-1H-indole-2-carboxamide () demonstrates cytotoxicity against bone cancer cells, likely via apoptosis induction. The target compound’s hydroxyl group may enhance antioxidant properties, as seen in hydroxylated indole derivatives .

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H17N2O2S

- Molecular Weight : 283.36 g/mol

This compound features a thiophene ring, an indole moiety, and a hydroxypentyl chain, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- G-protein-coupled receptors (GPCRs) : The compound may act as an allosteric modulator for specific GPCRs, influencing signaling pathways associated with pain, inflammation, and mood regulation .

- Enzyme inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to anti-inflammatory effects.

- Antimicrobial activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, likely through the disruption of cell wall synthesis or protein production .

Antimicrobial Effects

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 62.5 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Properties

In cellular models, the compound has shown potential anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This action could be beneficial in treating chronic inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial viability at concentrations above 15 µg/mL . -

Anti-inflammatory Mechanisms :

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a substantial decrease in nitric oxide production, suggesting its role in modulating inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(5-hydroxy-3-thiophen-3-yl)pentyl-thiophene | Moderate antibacterial | Contains additional thiophene moiety |

| N-(5-hydroxy-pentyl)-indole | Anticancer | Lacks thiophene ring |

| N-(4-methylphenyl)-indole | Anti-inflammatory | Different substitution pattern |

This comparison highlights how structural variations can influence biological activity and therapeutic potential.

Q & A

Basic: What synthetic strategies are recommended for the multi-step preparation of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1H-indole-2-carboxamide?

The synthesis typically involves sequential coupling and functionalization steps:

- Step 1 : Preparation of the pentyl backbone with thiophen-3-yl and hydroxyl groups via nucleophilic substitution or Grignard reactions under anhydrous conditions.

- Step 2 : Activation of the indole-2-carboxylic acid using coupling agents like HATU or DCC to form the carboxamide bond with the pentyl amine intermediate .

- Step 3 : Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and characterization using HPLC to ensure >95% purity.

Key Considerations : Control reaction temperature (0–25°C) to avoid side reactions, and use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl) during intermediate steps .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiophen-3-yl substituent and hydroxyl positioning. Aromatic protons in indole (δ 7.1–7.8 ppm) and thiophene (δ 7.3–7.5 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₈H₂₁N₂O₂S).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns. Software like Mercury CSD 2.0 aids in comparing experimental data with predicted crystal packing .

Advanced: How can computational docking (e.g., Glide) predict the interaction of this compound with biological targets like enzymes or receptors?

- Target Selection : Prioritize enzymes/receptors with known indole or thiophene binding pockets (e.g., cytochrome P450, serotonin receptors).

- Docking Workflow :

- Case Study : Docking against COX-2 revealed hydrogen bonds between the hydroxyl group and Arg120, suggesting anti-inflammatory potential .

Advanced: What experimental approaches resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across studies)?

- Source Analysis : Check assay conditions (e.g., cell lines, incubation time). For instance, discrepancies in IC₅₀ for kinase inhibition may arise from ATP concentration variations.

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

- Structural Insights : Compare X-ray co-crystallography data with docking results to identify key interactions missed in computational models .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing this compound’s pharmacological profile?

- Core Modifications :

- Indole Ring : Introduce electron-withdrawing groups (e.g., -NO₂ at position 5) to enhance metabolic stability.

- Pentyl Chain : Replace hydroxyl with methoxy to reduce polarity and improve blood-brain barrier penetration.

- Biological Testing :

- Case Example : Analogues with thiophen-2-yl showed 3x higher solubility but reduced target affinity compared to thiophen-3-yl derivatives .

Basic: What are the stability challenges for this compound under physiological conditions, and how are they addressed?

- Degradation Pathways : Hydrolysis of the carboxamide bond at acidic pH (e.g., gastric fluid) and oxidation of the thiophene ring.

- Mitigation Strategies :

- Formulation : Use cyclodextrin-based encapsulation to protect against hydrolysis.

- Storage : Lyophilize and store at -80°C under argon to prevent oxidation .

- Analytical Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products.

Advanced: What methodologies are used to study the compound’s pharmacokinetics in preclinical models?

- In vivo Absorption : Oral gavage in rodents followed by plasma LC-MS/MS at timed intervals (0–24 hr). Calculate AUC and Cₘₐₓ.

- Tissue Distribution : Radiolabel the compound with ¹⁴C and quantify accumulation in organs via scintillation counting.

- Metabolite ID : Use liver microsomes + NADPH to simulate Phase I metabolism, followed by HR-MS/MS for metabolite profiling .

Advanced: How can crystallographic data (e.g., from similar compounds) guide polymorph screening for this compound?

- Database Mining : Use Cambridge Structural Database (CSD) to identify packing motifs of indole-thiophene hybrids.

- Polymorph Prediction : Employ Mercury CSD’s packing similarity tool to simulate crystal forms. For example, hydrogen-bonding networks in benzoxazole analogues correlate with improved solubility .

- Experimental Screening : Recrystallize from 10 solvent systems (e.g., DMSO/water, ethanol/ethyl acetate) and characterize via PXRD and DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.